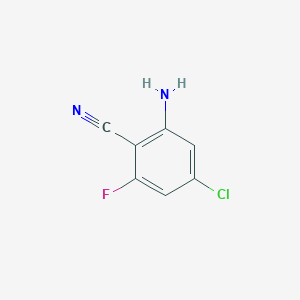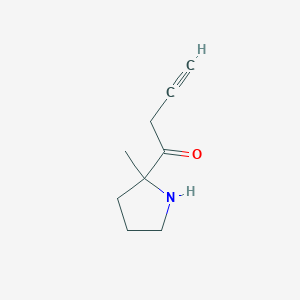![molecular formula C16H22N4O B13191034 1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine](/img/structure/B13191034.png)
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine is a compound that features a piperazine ring substituted with a benzyl group and an oxadiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzyl carbazate with an appropriate aldehyde to form the oxadiazole ring through a condensation reaction, followed by oxidative cyclization and rearrangement . The resulting oxadiazole intermediate is then reacted with piperazine under suitable conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can lead to the formation of oxadiazole N-oxides, while reduction can yield hydroxylated derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the benzyl or piperazine moieties.
Applications De Recherche Scientifique
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, with studies showing activity against bacterial and viral pathogens.
Materials Science: The unique properties of the oxadiazole ring make this compound suitable for use in the development of advanced materials, including polymers and high-energy materials.
Biological Research: The compound is used in proteomics research to study protein interactions and functions.
Mécanisme D'action
The mechanism of action of 1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to interact with various biological molecules . This interaction can disrupt the function of essential proteins and enzymes in pathogens, leading to their inhibition or destruction. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine can be compared with other oxadiazole-containing compounds, such as:
1,2,4-Oxadiazole: Similar in structure but with different substitution patterns, leading to variations in chemical and biological properties.
1,3,4-Oxadiazole: Another regioisomer with distinct reactivity and applications.
1,2,5-Oxadiazole:
Propriétés
Formule moléculaire |
C16H22N4O |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
3-benzyl-5-(3-piperazin-1-ylpropyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H22N4O/c1-2-5-14(6-3-1)13-15-18-16(21-19-15)7-4-10-20-11-8-17-9-12-20/h1-3,5-6,17H,4,7-13H2 |
Clé InChI |
MSDNQAUZBVRGFD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCCC2=NC(=NO2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-[(Benzyloxy)carbonyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13191004.png)

![(Propan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13191008.png)
![1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine](/img/structure/B13191009.png)


![4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13191027.png)
